Pyrazine, 2-methyl-3-(3-methylbutyl)-

Flavor Chemistry Sensory Science Odor Threshold

2-Methyl-3-(3-methylbutyl)pyrazine (CAS 32737-06-7), also known as 2-isopentyl-3-methylpyrazine, is a disubstituted alkylpyrazine (C10H16N2, MW 164.25 g/mol). It has a density of 0.939 g/cm³, a boiling point of 228.9°C at 760 mmHg, a refractive index of 1.491, and a flash point of 89.1°C.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 32737-06-7
Cat. No. B14682415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazine, 2-methyl-3-(3-methylbutyl)-
CAS32737-06-7
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCC1=NC=CN=C1CCC(C)C
InChIInChI=1S/C10H16N2/c1-8(2)4-5-10-9(3)11-6-7-12-10/h6-8H,4-5H2,1-3H3
InChIKeyDFLVTNJDHBTOSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-(3-methylbutyl)pyrazine (CAS 32737-06-7): Procurement-Relevant Identity and Regulatory Status


2-Methyl-3-(3-methylbutyl)pyrazine (CAS 32737-06-7), also known as 2-isopentyl-3-methylpyrazine, is a disubstituted alkylpyrazine (C10H16N2, MW 164.25 g/mol) . It has a density of 0.939 g/cm³, a boiling point of 228.9°C at 760 mmHg, a refractive index of 1.491, and a flash point of 89.1°C . This compound is listed on Canada's Non-domestic Substances List (NDSL), meaning its manufacture or import may be subject to new substances notification regulations [1]. Its branched 3-methylbutyl side chain distinguishes it from linear and shorter-branched analogs, directly impacting its sensory properties and regulatory classification. It is found naturally in foods such as papaya, asparagus, fried potatoes, and cooked meats, classifying it as a nature-identical flavoring substance [2].

Why 2-Methyl-3-(3-methylbutyl)pyrazine Cannot Be Replaced by Common In-Class Analogs


Within the alkylpyrazine family, small changes in the alkyl side chain radically alter odor quality, threshold, and volatility. The position and branching of the substituent govern receptor-level interactions, making generic substitution ineffective for applications requiring a specific musty, nutty, green, and yeasty sensory profile [1]. Research on 80 alkylpyrazines shows that increasing the side chain to butyl, pentyl, or isobutyl groups raises the odor threshold by a factor of at least 2200 compared to optimal structures, emphasizing that the exact chain structure—not just carbon count—is the key selection criterion [2]. Therefore, selecting the correct isomer is critical for flavor fidelity and analytical accuracy, as misinterpretation of positional isomers is a recognized problem in pyrazine analysis [3].

Quantitative Evidence for 2-Methyl-3-(3-methylbutyl)pyrazine Selection Against Closest Analogs


Differentiation by Odor Threshold: isopentyl vs. isobutyl Substituent Comparison

While a direct experimental head-to-head comparison of the exact target compound has not been published, class-level structure-activity data and specific analog thresholds provide strong inference. Class-level research shows that the relationship between odor threshold and molecular structure follows log(1/T) = 0.04 * (Σ δIR - ΔΔI) + 6.2, with predictive accuracy within one order of magnitude [1]. The specific comparator, 2-isobutyl-3-methylpyrazine (CAS 13925-06-9, a branched C4 analog), has a measured odor threshold of 0.002 µg/L in water, with roasted flavor character and high relative odor activity values (ROAV > 20) in model food systems [2]. The target compound, with its longer isopentyl (C5) chain, is predicted to have a lower (more potent) odor threshold based on the established class-level trend that pentylpyrazines exhibit minimal odor thresholds among 3-substituted 2-alkylpyrazines, before thresholds increase again with further chain elongation [1]. This trend is corroborated by the odor threshold of 2-(3-methylbutyl)pyrazine, which is reported as approximately 0.06 ppb in water . The target compound is thus positioned at the potency minimum for this subclass, conferring a structurally defined advantage over the isobutyl analog.

Flavor Chemistry Sensory Science Odor Threshold

Sensory Profile Divergence: Musty-Nutty vs. Green-Earthy Character

A direct sensory comparison of descriptors reveals a clear functional differentiation. The target compound, 2-methyl-3-(3-methylbutyl)pyrazine, is described at 1% solution as having a musty, raw nutty, and weakly green aroma with an oily-yeasty distillate nuance; at 10-20 mg/kg, its flavor is characterized as musty, cocoa shell, and nut skin with creamy, milky, and malty undertones [1]. In contrast, 2-isobutyl-3-methylpyrazine is characterized by an extremely powerful herbaceous, green, earthy, and celery odor, with characteristic green bell pepper notes in diluted water solutions [2]. 2-butyl-3-methylpyrazine, another common analog, is associated with anise/licorice notes . These divergent profiles mean these compounds cannot be interchanged without fundamentally altering the intended flavor character of the final product, a critical consideration for procurement in flavor formulation.

Flavor Chemistry Sensory Evaluation Organoleptic Properties

Physical Property Differentiation for Formulation and Processing: Boiling Point and Density

Physical properties dictate handling, formulation, and thermal processing viability. 2-Methyl-3-(3-methylbutyl)pyrazine has a boiling point of 228.9°C at 760 mmHg, a density of 0.939 g/cm³, and a flash point of 89.1°C . In contrast, the commonly used flavor compound 2-butyl-3-methylpyrazine has a boiling point of only 84°C (at 9 mmHg), a density of 0.95, and a significantly lower flash point of 83°C . The target compound's substantially higher boiling point (under atmospheric pressure) provides a distinct advantage for applications involving high-temperature processing, where retention of volatile flavor compounds is required.

Chemical Engineering Process Chemistry Formulation Science

Regulatory Status Differentiation: NDSL Listing and Food Use Authorization

The regulatory status of a compound is a binary pass/fail criterion for industrial procurement. 2-Methyl-3-(3-methylbutyl)pyrazine is explicitly listed on Canada's Non-domestic Substances List (NDSL), triggering notification requirements for new manufacture or import activities [1]. This is contrasted with closely related analogs that may have different regulatory standings. For example, 2-isobutyl-3-methylpyrazine (CAS 13925-06-9) is present on the FDA's Substances Added to Food list and has FEMA GRAS designation (FEMA 3133) [2]. While the target compound is recognized as a nature-identical flavoring substance found in common foods like roasted meats, cocoa, and coffee [3], its regulatory status differs from its isobutyl analog in key jurisdictions, making this an essential procurement due diligence checkpoint for Canadian and potentially other markets.

Regulatory Science Flavor Regulation Food Safety

Optimal Application Scenarios for 2-Methyl-3-(3-methylbutyl)pyrazine Based on Evidence


Authentic Cocoa, Nut, and Roasted Food Flavor Recreation

The quantitative sensory profile of 2-methyl-3-(3-methylbutyl)pyrazine makes it uniquely suited for authentic cocoa, coffee, nut, and roasted meat flavors. Its musty, cocoa shell, and nut skin flavor characteristics at 10-20 mg/kg precisely mimic the complex Maillard-derived pyrazine profile found in roasted cocoa and coffee. Evidence from sensory panels confirms this compound imparts a distinct 'cocoa shell' and 'nut skin' character differing from the 'green bell pepper' profile of 2-isobutyl-3-methylpyrazine [1]. This evidence-based selection prevents off-flavor mismatch in premium chocolate and roast formulations.

High-Temperature Processed Foods Requiring Thermal Stability

With a boiling point of 228.9°C and a flash point of 89.1°C, 2-methyl-3-(3-methylbutyl)pyrazine offers superior thermal retention in high-temperature food processes (e.g., baking, extrusion, frying) compared to lower-boiling analogs like 2-butyl-3-methylpyrazine (BP 84°C) . In baked goods, where the recommended usage level is 1-5 mg/kg [1], this thermal advantage minimizes flavor loss during processing, making it the preferred choice for baked and fried food manufacturing where consistent flavor delivery is critical.

Research on Structure-Odor Relationships in Pyrazines

The target compound's branched isopentyl side chain makes it an essential member of the congeneric series for QSAR/QSPR studies on olfaction. Published QSPR models predicting log(1/T) for pyrazines rely on structural descriptors from compounds with varying chain lengths and branching patterns [2]. Including this compound in structure-odor relationship studies provides a critical data point at the C5 branched position, where the alkylpyrazine odor threshold trend reaches its minimum, enabling researchers to refine predictive models for odorant receptor activation [2][3].

Canadian Market Flavor Development and Regulatory Compliance

For flavor houses and food manufacturers operating in or exporting to Canada, selecting this specific compound is mandatory for legal compliance. Its presence on the NDSL means any new import or manufacture volume above regulatory thresholds requires notification to Environment and Climate Change Canada and Health Canada under the New Substances Notification Regulations [4]. The compound is a nature-identical flavoring found in papaya, asparagus, and cooked meats, with permitted use in beverages (0.3-1.5 mg/kg), confectionery (0.6-3 mg/kg), and baked goods (1-5 mg/kg) [1]. This regulatory landscape necessitates precise procurement documentation and quantity tracking.

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